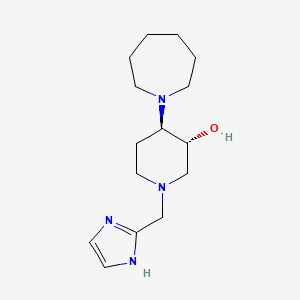

![molecular formula C15H8F4N2O B5631060 2-(3-fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5631060.png)

2-(3-fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of 1,3,4-oxadiazole derivatives is a topic of significant interest in the field of medicinal chemistry due to their broad range of pharmacological activities. These activities are enhanced by the oxadiazole ring's ability to form hydrogen bond interactions with biomacromolecules, making oxadiazole derivatives potent antibacterial, anti-inflammatory, and anticancer agents among others (Wang et al., 2022). Additionally, the synthetic routes for 1,3,4-oxadiazoles involve various strategies like dehydrogenative cyclization, oxidative cyclization, and condensation cyclization, showcasing the versatility and ease of synthesizing these compounds for potential applications in material science and organic electronics (Sharma et al., 2022).

Molecular Structure Analysis The molecular structure of 1,3,4-oxadiazole derivatives is crucial for their biological activities. These structures are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The distinct structure of the oxadiazole ring allows for effective binding with various enzymes and receptors through multiple weak interactions, thereby eliciting a wide range of bioactivities. Research into the development of 1,3,4-oxadiazole-based derivatives has become a focal point for scientists due to their high therapeutic potency and utility in treating different ailments (Verma et al., 2019).

Chemical Reactions and Properties The chemical reactivity of 1,3,4-oxadiazole compounds is significant in the synthesis of biologically active molecules. The oxadiazole core displays various pharmacological properties and serves as surrogates of carboxylic acids, carboxamides, and esters. Their wide range of applications, from polymers to luminescence-producing materials, highlights their versatility. This reactivity is fundamental for creating new analogues with improved activity and less toxicity, making 1,3,4-oxadiazole compounds efficacious medicinal agents (Rana et al., 2020).

Physical Properties Analysis The physical properties of 1,3,4-oxadiazoles, such as high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms), make these molecules a prominent choice for applications as metal-ion sensors. These properties, coupled with the ease of linking π-conjugated groups to the oxadiazole ring, encourage the use of these compounds as building blocks for a variety of fluorescent frameworks, particularly in the development of chemosensors (Sharma et al., 2022).

Chemical Properties Analysis The chemical properties of 1,3,4-oxadiazole and its analogs are characterized by their wide range of pharmacological activities, including antimicrobial, antiprotozoal, and anticancer activities. The oxadiazole ring's presence in various biologically active compounds and its role as a bioisoster for multiple functional groups underscore its significance in drug development. The exploration of these compounds' chemical properties has led to the identification of new drug candidates for treating various diseases, highlighting the oxadiazole core's importance in medicinal chemistry (Glomb & Świątek, 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F4N2O/c16-12-3-1-2-10(8-12)14-21-20-13(22-14)9-4-6-11(7-5-9)15(17,18)19/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZFMISFKWYSLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5630977.png)

![1-[(4-chlorobenzyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5630981.png)

![4-[4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B5630994.png)

![3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B5631000.png)

![N-butyl-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)benzamide dihydrochloride](/img/structure/B5631003.png)

![2-(3-methoxyphenyl)-5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5631019.png)

![N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5631035.png)

![3-{2-[4-(2-methoxyphenyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5631038.png)

![5-(2-methoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5631049.png)

![2-[(3-bromobenzyl)thio]-N-isopropylacetamide](/img/structure/B5631050.png)

![2-[5-(1,1,2,2-tetrafluoroethyl)-3-isoxazolyl]phenol](/img/structure/B5631051.png)

![2-{2-oxo-2-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]ethyl}-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5631063.png)